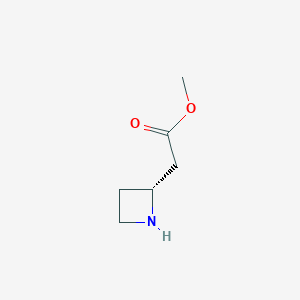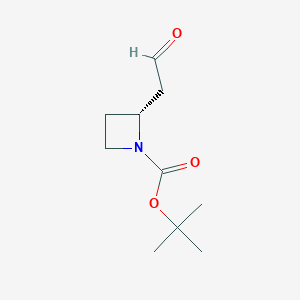
1-Benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid is a boronic acid derivative with the molecular formula C18H26BNO2. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
1-Benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid can be synthesized through several methods. One common synthetic route involves the reaction of 1-benzyl-1,2,3,6-tetrahydropyridine with a boronic acid derivative under specific conditions. The reaction typically requires a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: It can be used as a building block in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in this process are primarily the palladium catalyst and the boronic acid.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid can be compared with other boronic acid derivatives, such as:
- 1-Benzyl-1,2,5,6-tetrahydropyridine-3-boronic acid
- 1,2,3,6-Tetrahydropyridine-4-boronic acid pinacol ester hydrochloride
- 1-Benzyl-1H-pyrazole-4-boronic acid
These compounds share similar chemical properties and applications but differ in their specific structures and reactivity. The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in organic synthesis .
Eigenschaften
IUPAC Name |
(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO2/c15-13(16)12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-6,15-16H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKRHLZAHRCHDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCN(CC1)CC2=CC=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(R)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester](/img/structure/B8187401.png)
![(S)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester](/img/structure/B8187405.png)
![tert-butyl (4S)-1,7-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B8187413.png)
![6-Methyl-1,6-diaza-spiro[3.4]octane dihydrochloride](/img/structure/B8187420.png)


![4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid](/img/structure/B8187444.png)
